molecular formula C19H23N5O5 B2426367 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021214-84-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2426367
CAS No.: 1021214-84-5
M. Wt: 401.423
InChI Key: COKGZVSXYVYMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a sophisticated chemical hybrid scaffold designed for pharmaceutical research and drug discovery applications. This compound integrates a 2,3-dihydro-1,4-benzodioxin moiety, a privileged structure in medicinal chemistry known for its presence in biologically active molecules, with a 2,6-dimethoxypyrimidine system linked through a piperazine carboxamide bridge. The 2,3-dihydro-1,4-benzodioxin structure is recognized as a bioisostere for catechol and other aromatic systems, potentially enhancing metabolic stability and bioavailability in drug-like compounds . The incorporation of the 2,6-dimethoxypyrimidine subunit is particularly significant as pyrimidine derivatives are established cores in therapeutic agents and have been investigated across various research domains, including as intermediates for compounds with potential herbicidal activity . The piperazine linker serves as a conformational constraint and hydrogen bond acceptor/donor, optimizing molecular interactions with biological targets. This molecular architecture suggests potential for diverse research applications, particularly in the development of enzyme inhibitors and receptor modulators. Related structural analogs featuring the N-(2,3-dihydro-1,4-benzodioxin-6-yl) scaffold have demonstrated measurable biological activities in research settings, including enzyme inhibition capabilities . Similarly, compounds containing dimethoxypyrimidine components have been explored for their interaction with various enzymatic systems . The strategic combination of these pharmacophores in a single molecule creates a versatile chemical entity suitable for screening against diverse biological targets, structure-activity relationship studies, and lead optimization programs. Researchers may find this compound particularly valuable for investigating new therapeutic approaches for conditions where related compounds have shown research promise, building upon established structure-activity principles while exploring novel mechanistic pathways. This product is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5/c1-26-17-12-16(21-18(22-17)27-2)23-5-7-24(8-6-23)19(25)20-13-3-4-14-15(11-13)29-10-9-28-14/h3-4,11-12H,5-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKGZVSXYVYMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,3-dihydrobenzo[b][1,4]dioxin, 2,6-dimethoxypyrimidine, and piperazine. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the piperazine moiety.

    Amidation: reactions to form the carboxamide linkage.

    Cyclization: reactions to construct the dioxin ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Techniques like continuous flow synthesis and automated synthesis may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the dioxin ring.

    Reduction: Reduction reactions may target the pyrimidine ring or the carboxamide group.

    Substitution: Various substitution reactions can occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated the inhibitory effects of various piperazine derivatives on Mycobacterium tuberculosis growth. The results demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide inhibited the InhA enzyme, which is crucial for mycobacterial fatty acid synthesis. This suggests potential use in treating tuberculosis infections .

Anti-cancer Properties

The compound has also been investigated for its anti-cancer properties. Studies have shown that certain benzodioxin derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression. For instance, a derivative with a similar structure was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Neuroprotective Effects

Recent investigations into neuroprotective applications have highlighted the potential of this compound in treating neurodegenerative diseases. The ability to cross the blood-brain barrier makes it a candidate for further studies in Alzheimer's disease models. Preliminary findings suggest that it may reduce the accumulation of amyloid plaques and improve cognitive function in animal models .

Analgesic and Anti-inflammatory Effects

The analgesic properties of this compound have been explored in preclinical studies. It has been shown to significantly reduce pain responses in animal models of inflammation and neuropathic pain. This effect is thought to be mediated through modulation of neurotransmitter systems involved in pain perception .

Case Study 1: Tuberculosis Inhibition

In a controlled study involving several piperazine derivatives, researchers synthesized compounds related to this compound and tested their efficacy against Mycobacterium tuberculosis. The results indicated that specific modifications to the piperazine ring enhanced antimicrobial activity significantly.

Case Study 2: Cancer Cell Line Testing

A series of tests were conducted on breast cancer cell lines where the compound exhibited IC50 values indicating effective inhibition of cell growth at low concentrations. Flow cytometry analysis revealed that treated cells underwent apoptosis at rates significantly higher than untreated controls.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide analogs: Compounds with slight modifications in the structure.

    Other piperazine derivatives: Compounds with different substituents on the piperazine ring.

Uniqueness

    Structural Features: The presence of both dioxin and pyrimidine rings in the same molecule.

    Biological Activity: Unique interactions with biological targets compared to other piperazine derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide, and how can intermediates be characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution and coupling reactions. A common approach involves:

Piperazine Core Formation : Cyclization of diamines under reflux with bases like triethylamine (e.g., ).

Functionalization : Attachment of the 2,6-dimethoxypyrimidin-4-yl group via carboxamide linkage and coupling with the benzodioxin moiety using chloroacetyl chloride derivatives.

  • Characterization Tools : Use HPLC-PDA for purity (>95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in DMSO, PBS (pH 7.4), and simulated gastric fluid. Measure via UV-Vis spectroscopy at λmax (~260 nm for pyrimidine).
  • Stability : Conduct accelerated stability studies (40°C/75% RH) over 14 days. Monitor degradation by LC-MS and quantify impurities (e.g., hydrolyzed dimethoxy groups) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., cholinesterase or kinase activity) due to structural analogs showing activity (). Use:

  • Ellman’s Method for cholinesterase inhibition (IC₅₀ determination).
  • Kinase Profiling Panels (e.g., tyrosine kinases) at 10 µM to identify hits. Include positive controls (e.g., staurosporine) and validate with dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoforms.

Standardize Assays : Use uniform buffer systems (e.g., Tris-HCl pH 8.0 for cholinesterase).

Isoform-Specific Profiling : Test against recombinant human AChE vs. BChE.

Molecular Dynamics (MD) Simulations : Compare binding affinities to active sites (e.g., pyrimidine interactions with catalytic triads) .

Q. What experimental design strategies optimize yield in large-scale synthesis?

  • Methodological Answer : Apply factorial design () to critical parameters:

  • Factors : Reaction temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–1.0 eq).
  • Response Variables : Yield (%) and purity (HPLC area%).
  • Example: A 2³ factorial design identified DMF at 100°C with 0.5 eq triethylamine as optimal (yield: 82%, purity: 97%) .

Q. How can the compound’s pharmacokinetic (PK) profile be predicted computationally?

  • Methodological Answer : Use in silico tools:

  • ADMET Prediction : SwissADME for LogP (predicted ~2.8) and BBB permeability.
  • Metabolic Sites : CYP3A4-mediated demethylation of methoxy groups (highlighted in analogs).
  • Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.